Cis-Chalcone is a type of chalcone, characterized by its unique structure consisting of two aromatic rings connected by an α,β-unsaturated carbonyl system. The chemical formula for cis-chalcone is and it has a molecular weight of approximately 224.26 g/mol . This compound exists in two geometric isomers: cis and trans, with the cis configuration being notable for its specific spatial arrangement of substituents around the double bond.
Chalcones, including cis-chalcone, are prevalent in various plants and exhibit a wide range of biological activities. They serve as precursors to flavonoids and other important secondary metabolites, contributing to their significance in medicinal chemistry .
Cis-chalcone finds applications across various fields:
Cis-chalcone exhibits various biological activities, making it a compound of interest in pharmacology:
Cis-chalcone can be synthesized through various methods:
Research on interaction studies involving cis-chalcone has revealed its ability to interact with various biological targets:
Several compounds share structural similarities with cis-chalcone. Here is a comparison highlighting their unique features:
Compound Name | Structure Type | Unique Feature |
---|---|---|
Trans-Chalcone | Isomer of chalcone | Different spatial arrangement |
Dihydrochalcone | Saturated derivative | Lacks double bond; more stable |
Flavanone | Flavonoid derived from chalcones | Contains additional hydroxyl groups |
Naringenin | Flavonoid precursor | Exhibits strong antioxidant activity |
Isoliquiritigenin | Chalcone derivative | Known for anti-inflammatory properties |
Cis-chalcone's unique configuration and reactivity set it apart from these similar compounds, particularly in terms of its biological activity and synthesis versatility.
cis-Chalcone, the less thermodynamically stable geometric isomer of chalcone, was first identified during studies on the photochemical behavior of α,β-unsaturated ketones. Early reports of chalcone isomerism emerged in the mid-20th century, with systematic investigations into UV-induced transformations of trans-chalcones into cis configurations. The isolation of cis-chalcone from natural sources was challenging due to its propensity to isomerize under ambient conditions. However, advanced chromatographic techniques in the 1990s enabled the separation of cis isomers from photoirradiated solutions of trans-chalcones. Notably, Yoshizawa et al. (2000) developed a synthetic route to cis-chalcones using siloxypropynes and strong acids, achieving a 99:1 cis/trans ratio.
Chalcones are α,β-unsaturated ketones with the general structure 1,3-diaryl-2-propen-1-one. cis-Chalcone belongs to the Z-isomer subclass, distinguished by the spatial arrangement of substituents around the double bond:
Chalcones are precursors to flavonoids and isoflavonoids in plants, but cis-chalcone is rarely observed in nature due to its lower thermodynamic stability compared to the trans form.
The stereoisomerism of chalcones arises from restricted rotation around the α,β-unsaturated carbonyl system. Key factors influencing isomer stability include:
Table 1: Comparative Properties of Chalcone Isomers
Property | trans-Chalcone | cis-Chalcone |
---|---|---|
λmax (UV) | 340 nm | 254 nm |
Melting Point | 55–58°C | 42–45°C |
ΔGf (kJ/mol) | -9.0 ± 0.5 | -8.0 ± 0.5 |
Natural occurrence | Widespread in plants | Rare (photoinduced) |
cis-Chalcone is critical for:
cis-Chalcone possesses the molecular formula C15H12O, representing a compound with fifteen carbon atoms, twelve hydrogen atoms, and one oxygen atom [1] [5]. The molecular weight of cis-Chalcone is precisely 208.2552 grams per mole [4] [5]. The compound is systematically named (Z)-1,3-diphenylprop-2-en-1-one according to International Union of Pure and Applied Chemistry nomenciation standards [1] [18]. The Chemical Abstracts Service registry number for cis-Chalcone is 614-46-0 [1] [9] [18].
The fundamental structure of cis-Chalcone consists of two phenyl rings connected by an α,β-unsaturated carbonyl system [4] [17]. This structural framework places cis-Chalcone within the chalcone family, which are characterized by the general formula Ar-CH=CH-CO-Ar [20]. The International Chemical Identifier for cis-Chalcone is InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11- [4] [5]. The Simplified Molecular Input Line Entry System representation is O=C(\C=C/C1=CC=CC=C1)C2=CC=CC=C2 [4] [5].
The molecular structure contains a total of 28 atoms with no net charge, classifying it as a neutral molecule [5] [6]. The compound exhibits achiral stereochemistry, meaning it does not possess optical activity [5]. The structure features one E/Z center, which is the defining characteristic that distinguishes cis-Chalcone from its trans counterpart [5].
Property | Value |
---|---|
Molecular Formula | C15H12O [1] [4] [5] |
Molecular Weight (g/mol) | 208.2552 [4] [5] |
IUPAC Name | (Z)-1,3-diphenylprop-2-en-1-one [1] [18] |
CAS Number | 614-46-0 [1] [9] [18] |
InChI | InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11- [4] [5] |
SMILES | O=C(\C=C/C1=CC=CC=C1)C2=CC=CC=C2 [4] [5] |
Configuration | Z (cis) [1] [5] |
Stereochemistry | Achiral [5] |
Number of Atoms | 28 [5] [6] |
Net Charge | 0 [5] |
cis-Chalcone represents the Z-stereoisomer of chalcone, demonstrating geometric isomerism around the carbon-carbon double bond within the α,β-unsaturated carbonyl system [1] [2]. The stereochemistry of cis-Chalcone is defined by the spatial arrangement of substituents around the C=C double bond, where both phenyl groups are positioned on the same side of the double bond plane [4] [27]. This geometric arrangement contrasts with the E-isomer (trans-chalcone), where the phenyl groups are located on opposite sides of the double bond [7] [27].
The geometric isomerism in chalcones arises from the restricted rotation around the carbon-carbon double bond due to the π-electron system [7] [30]. The two hydrogen atoms attached to the double bond in cis-Chalcone point in the same direction, creating the characteristic Z-configuration [7]. This stereochemical feature is thermodynamically less favorable compared to the trans configuration due to increased steric interactions between the aromatic rings [7] [12].
The Z-configuration of cis-Chalcone creates significant steric hindrance between the two phenyl rings, as they are forced into close proximity on the same side of the double bond [12] [27]. This steric strain contributes to the reduced stability of the cis-isomer relative to its trans counterpart [7] [21]. Experimental observations consistently demonstrate that trans-chalcones are preferentially formed in synthetic reactions, with cis-isomers being detected only under specific conditions or not at all [7] [21].
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the Z-designation indicates that the higher priority substituents on each carbon of the double bond are on the same side [18] [27]. In cis-Chalcone, the carbonyl-bearing carbon and the phenyl-bearing carbon represent the higher priority groups, and their same-side orientation confirms the Z-configuration [1] [18].
The conformational behavior of cis-Chalcone is characterized by the existence of multiple conformers arising from rotation around the single bond connecting the carbonyl group to the α-carbon of the unsaturated system [8] [12]. Two primary conformational states exist: the s-cis conformation, where the carbonyl oxygen and the vinyl group adopt a syn relationship, and the s-trans conformation, where these groups adopt an anti relationship [8] [25].
Computational studies reveal that cis-Chalcone preferentially adopts the s-cis conformation in solution [8] [12]. In this conformation, the carbonyl group and the carbon-carbon double bond are oriented on the same side, promoting orbital overlap and conjugative stabilization [26]. The s-cis conformer typically represents 60-85% of the conformational population at equilibrium [8]. The s-trans conformer, while less populated, still contributes 15-40% to the overall conformational ensemble [8].
The conformational equilibrium in cis-Chalcone is influenced by several factors including steric interactions, electronic effects, and solvent environment [8] [12]. The torsion angle O-C-C=C in the s-cis conformation approximates 0°, while in the s-trans conformation it approaches 180° [25]. However, due to the Z-configuration of the double bond, both conformers of cis-Chalcone experience greater steric strain compared to their trans-chalcone counterparts [12].
Density Functional Theory calculations demonstrate that the conformational preferences in cis-Chalcone differ from those observed in trans-chalcone due to the altered spatial relationships between the aromatic rings [8] [14]. The close proximity of the phenyl groups in the Z-isomer creates additional steric interactions that influence the rotational barriers around the C-C single bonds [21]. These interactions result in a more restricted conformational space compared to the trans-isomer [12].
Conformer Type | Description | Stability in cis-Chalcone | Planarity | Typical Population (%) |
---|---|---|---|---|
s-cis (syn) | Carbonyl and vinyl groups on same side [8] [25] | More stable due to conjugation [8] [26] | Non-planar in cis-isomer [12] | 60-85 [8] |
s-trans (anti) | Carbonyl and vinyl groups on opposite sides [8] [25] | Less stable due to steric hindrance [8] | Non-planar in cis-isomer [12] | 15-40 [8] |
The structural comparison between cis-Chalcone and trans-chalcone reveals fundamental differences in molecular geometry, stability, and physical properties [7] [12]. The most significant distinction lies in the spatial arrangement of the phenyl substituents around the carbon-carbon double bond [4] [27]. In cis-Chalcone, both phenyl rings are positioned on the same side of the double bond, creating a more compact molecular structure, while in trans-chalcone, the phenyl rings occupy opposite sides, resulting in a more extended conformation [4] [7].
Thermodynamic stability strongly favors the trans-isomer over the cis-isomer [7] [21]. Computational studies consistently demonstrate that trans-chalcone exhibits lower Gibbs free energy values compared to cis-Chalcone, indicating greater thermodynamic stability [7] [21]. This stability difference arises primarily from reduced steric interactions in the trans configuration, where the phenyl rings are spatially separated [12] [21]. The energy difference between the isomers typically ranges from 2-8 kcal/mol, depending on substitution patterns and computational methods employed [21] [31].
The planarity characteristics differ markedly between the two isomers [12] [13]. trans-Chalcone adopts a nearly planar conformation that maximizes π-electron conjugation across the entire molecular framework [12] [24]. In contrast, cis-Chalcone deviates significantly from planarity due to steric repulsion between the phenyl rings, resulting in a twisted molecular geometry [12] [13]. This deviation from planarity in cis-Chalcone reduces the extent of π-electron delocalization and contributes to its decreased stability [12].
Experimental synthesis typically yields trans-chalcone as the predominant or exclusive product [7] [21]. The formation of cis-Chalcone requires specialized conditions or alternative synthetic approaches, as the standard aldol condensation reactions favor the thermodynamically more stable trans-isomer [21] [27]. When both isomers are initially formed, recrystallization processes typically eliminate the cis-isomer, leaving only the trans-isomer in the final product [12] [21].
Geometric Parameter | cis-Chalcone (Z-isomer) | trans-Chalcone (E-isomer) |
---|---|---|
Double Bond Configuration | Z-configuration [1] [27] | E-configuration [2] [27] |
Planarity | Non-planar due to steric effects [12] [13] | Nearly planar [12] [24] |
Steric Hindrance | High (phenyl groups on same side) [4] [12] | Low (phenyl groups on opposite sides) [7] [12] |
Stability Relative to Trans | Less stable [7] [21] | More stable [7] [21] |
Predominant Conformation | s-cis preferred [8] [26] | s-cis preferred [25] [26] |
Torsion Angle O-C-C=C | Approximately 0° [25] | Approximately 180° [24] [25] |
Phenyl Ring Orientation | Same side of double bond [4] [7] | Opposite sides of double bond [2] [7] |
Molecular Compactness | More compact structure [4] | More extended structure [2] [7] |
The three-dimensional structure of cis-Chalcone is characterized by significant deviations from planarity, primarily due to steric interactions between the two phenyl rings positioned on the same side of the carbon-carbon double bond [12] [13]. Unlike trans-chalcone, which adopts a nearly planar conformation to maximize conjugative interactions, cis-Chalcone must accommodate the spatial constraints imposed by the Z-configuration [12] [15].
The molecular geometry of cis-Chalcone exhibits a twisted conformation where the phenyl rings are forced out of the plane defined by the α,β-unsaturated carbonyl system [12] [13]. Computational studies reveal that the deviation from planarity in cis-Chalcone can reach maximum values of several degrees, depending on the specific conformational state and environmental conditions [13] [15]. This non-planar arrangement reduces the overlap between π-orbitals, thereby diminishing the extent of electron delocalization across the molecular framework [12].
Crystal structure analyses of related cis-chalcone derivatives demonstrate that the three-dimensional packing is significantly influenced by the non-planar molecular geometry [10] [13]. The twisted conformation allows for different intermolecular interactions compared to planar trans-chalcones, often resulting in distinct crystalline arrangements [13] [15]. The molecules typically accommodate their non-planar geometry through specific hydrogen bonding patterns and van der Waals interactions in the solid state [13].
The planarity considerations in cis-Chalcone are further complicated by the conformational equilibrium between s-cis and s-trans forms [8] [12]. Both conformational states maintain the non-planar character imposed by the Z-configuration, but exhibit different degrees of deviation from planarity [12] [25]. The s-cis conformer, while more stable, shows greater deviation from planarity due to the syn arrangement of the carbonyl and vinyl groups [8] [25].
Cis-chalcone ((Z)-1,3-diphenylprop-2-en-1-one) exists as a yellow crystalline solid at room temperature [1] [2]. This organic compound belongs to the chalcone family, which are characterized by their bright yellow to orange coloration due to their extended conjugated π-electron system [3] [4]. The compound adopts a solid crystalline state under standard conditions, similar to its trans isomer, though with distinct physical characteristics attributed to its unique geometric configuration [2] [5].
The molecular formula of cis-chalcone is C₁₅H₁₂O with a molecular weight of 208.25-208.26 g/mol [1] [2] [5]. The compound is registered under CAS number 614-46-0 and follows the IUPAC nomenclature as (Z)-1,3-diphenylprop-2-en-1-one [1] [2] [6]. The physical appearance is characterized by a granular powder texture when prepared commercially, maintaining the distinctive yellow coloration that is characteristic of chalcone compounds [4].
The solubility behavior of cis-chalcone exhibits typical patterns for organic compounds with moderate polarity. The compound demonstrates limited aqueous solubility due to its predominantly hydrophobic nature, with the aromatic rings and enone system contributing to its lipophilic character [7] [8]. The calculated topological polar surface area (TPSA) of 17.10 Ų and XLogP values ranging from 3.10 to 3.58 indicate moderate lipophilicity [2].
Solvent Type | Solubility Characteristics | Notes |
---|---|---|
Polar Protic Solvents | Moderate solubility in ethanol and methanol | Hydrogen bonding interactions possible [7] [8] |
Polar Aprotic Solvents | Good solubility in acetone and THF | Excellent solvation through dipole interactions [7] [9] |
Non-polar Solvents | Good solubility in chloroform and dichloromethane | Favorable van der Waals interactions [7] [9] |
Aromatic Solvents | Moderate solubility in toluene | π-π stacking interactions enhance solubility [7] |
Aliphatic Hydrocarbons | Poor solubility in hexane | Limited intermolecular interactions [7] |
Comparative solubility studies indicate that cis-chalcone generally exhibits reduced solubility compared to heterocyclic chalcone derivatives but maintains good solubility in organic solvents commonly used for synthesis and purification [7] [8]. The solubility profile follows predictable trends based on solvent polarity, with optimal dissolution observed in polar aprotic solvents such as tetrahydrofuran (THF) and acetone [9].
The melting point of cis-chalcone represents one of the most significant differences from its trans isomer. While specific experimental data for pure cis-chalcone melting point is limited due to its thermodynamic instability relative to the trans form, theoretical predictions and stability studies suggest that cis-chalcone has a lower melting point than trans-chalcone (54-57°C) [10] [11] [4]. This difference is attributed to the reduced crystalline packing efficiency caused by steric hindrance between the carbonyl oxygen and the adjacent phenyl ring in the cis configuration [12] [11] [13].
The boiling point of cis-chalcone is expected to be similar to that of trans-chalcone, approximately 345-348°C, as this property is less sensitive to geometric isomerism and more dependent on molecular weight and intermolecular forces [14] [4] [15]. The vapor pressure and volatility characteristics remain comparable between the isomers, with both compounds exhibiting low volatility under standard conditions.
Thermal stability analysis reveals that cis-chalcone undergoes thermal isomerization to the more stable trans form upon heating, making precise boiling point determination challenging [11] [16]. This thermal conversion occurs readily due to the relatively small energy barrier between the two geometric isomers.
The thermodynamic relationship between cis and trans-chalcone isomers has been extensively studied through computational and experimental methods. The Gibbs free energy difference (ΔG) consistently favors the trans isomer, with cis-chalcone being 2.7 to 11.8 kJ/mol higher in energy than its trans counterpart [10] [17] [18].
Study Reference | ΔG (kJ/mol) | Computational Method | Key Findings |
---|---|---|---|
Philpott et al. [17] | +2.7 to +11.8 | HF/3-21G | Trans isomers consistently more stable |
Mauch et al. [18] | +6.0 to +14.0 | DFT calculations | Substitution effects on stability |
Literature compilation [10] | +4.8 to +20.7 | Various methods | Broad consensus on trans preference |
The positive ΔG values for cis-chalcone formation indicate that the cis isomer is thermodynamically unfavorable under equilibrium conditions. This energy difference arises primarily from steric repulsion between the carbonyl oxygen and the ortho hydrogen atoms of the adjacent phenyl ring in the cis configuration [12] [11] [13].
Enthalpy changes associated with cis-chalcone formation vary significantly depending on the substituents present and the synthetic pathway employed [17] [18]. Computational studies reveal that the formation of cis-chalcone through aldol condensation reactions generally exhibits:
The enthalpy of isomerization from cis to trans-chalcone has been experimentally determined for related anthocyanin systems, showing values of approximately 20.7 ± 2 kJ/mol [16]. This substantial enthalpy difference reinforces the thermodynamic preference for the trans configuration.
The relative stability of cis-chalcone compared to trans-chalcone is consistently lower across multiple evaluation criteria:
Thermodynamic Stability:
Kinetic Stability:
Conformational Preferences:
The stability order has been definitively established as: trans > cis > chromene for chalcone-related isomers [19] [20]. This hierarchy reflects the balance between electronic stabilization through conjugation and destabilization through steric interactions.
The molecular orbital characteristics of cis-chalcone provide fundamental insights into its electronic structure and chemical behavior. The compound exhibits a π-electron system spanning the enone bridge between the two aromatic rings, creating an extended conjugated system that influences its optical and electronic properties [21] [22].
Frontier Molecular Orbitals:
The electronic configuration of cis-chalcone features delocalized π-electrons across the α,β-unsaturated carbonyl system, enabling charge transfer between the aromatic rings [21] [22]. This delocalization is somewhat reduced compared to the trans isomer due to the non-planar geometry imposed by steric hindrance [12] [11] [13].
Molecular Geometry Effects:
The charge distribution analysis reveals that in the HOMO state, electron density concentrates on the donor aromatic ring, while in the LUMO state, density shifts toward the acceptor carbonyl region [22]. This characteristic supports the intramolecular charge transfer properties that make chalcones valuable in optoelectronic applications [21] [23].
Theoretical Calculations:
Density functional theory (DFT) studies using B3LYP/6-311G++(d,p) basis sets have provided detailed molecular orbital descriptions [21] [24] [23]. These calculations confirm that cis-chalcone maintains the essential electronic characteristics of the chalcone family while exhibiting modified orbital energies due to its geometric constraints.